2-Amino-3-(furan-3-yl)propanoic acid
Overview
Description
2-Amino-3-(furan-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring attached to the alpha carbon of an amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(furan-3-yl)propanoic acid typically involves the reduction of 3-(furan-3-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in good yields (48-94%).
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(furan-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Zinc dust and formic acid are commonly used for the reduction of the hydroxyimino group.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached to the furan ring or the amino acid backbone.
Scientific Research Applications
2-Amino-3-(furan-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(furan-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can influence pathways related to hormone secretion, energy metabolism, and nervous system function. further research is needed to fully elucidate the specific details of its mechanism of action.
Comparison with Similar Compounds
- 2-Amino-3-(furan-2-yl)propanoic acid
- 3-(2-Furyl)propionic acid
- 3-(Furan-2-yl)alanine
Comparison: 2-Amino-3-(furan-3-yl)propanoic acid is unique due to the position of the furan ring on the third carbon of the amino acid backbone. This structural difference can lead to variations in chemical reactivity and biological activity compared to its isomers and other similar compounds .
Properties
IUPAC Name |
2-amino-3-(furan-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFNLUPTKPOREL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564172 | |
Record name | 3-Furan-3-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3685-52-7 | |
Record name | 3-Furan-3-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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